molecular formula C8H8F3N3O B1531567 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol CAS No. 1997251-40-7

1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol

Cat. No. B1531567
CAS RN: 1997251-40-7
M. Wt: 219.16 g/mol
InChI Key: BGNONQPFCMYNTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tipranavir, which involves the introduction of a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF, was achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol”, has been analyzed . The InChI code for this compound is "1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14)" .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the synthesis of tipranavir involves a series of reactions, including the introduction of a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol”, have been analyzed . This compound has a molecular weight of 204.11 .

Scientific Research Applications

Fungicides

Pyrimidine compounds are widely used in the development of fungicides. They have been utilized to control plant fungal diseases effectively. Compounds like Fenarimol, Mepanipyrim, and Pyrimethanil are examples of pyrimidine-based fungicides that offer protection against a broad range of fungal pathogens .

Agrochemicals

Trifluoromethylpyridines, which share a similar structural motif with the compound , are key ingredients in active agrochemical products. These compounds play a significant role in enhancing the efficacy and stability of agrochemical formulations .

Anti-Viral Medications

In the pharmaceutical industry, pyrimidine derivatives exhibit anti-viral properties. They are part of the structural backbone for medications that combat viral infections, contributing to the treatment and prevention of diseases caused by viruses .

Anti-Inflammatory Drugs

Pyrimidine structures are also found in anti-inflammatory drugs. Their biological activity is leveraged to reduce inflammation and associated symptoms in various medical conditions .

Anti-Cancer Agents

The anti-cancer potential of pyrimidine compounds is significant. They are involved in the synthesis of drugs that target cancer cells, inhibiting their growth and proliferation .

Anti-HIV Treatments

Pyrimidine derivatives have shown promise as anti-HIV agents. They form part of the therapeutic arsenal against HIV, aiming to control the virus and improve patient outcomes .

Antifungal Activity

Specific pyrimidine derivatives have demonstrated high antifungal activity against pathogens like Phomopsis sp., indicating their potential as effective antifungal agents .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as novel CDK2 inhibitors .

Safety and Hazards

The safety and hazards of similar compounds have been assessed . For example, the safety data sheet for “6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one” provides information on its hazard identification, precautionary statements, and first-aid measures .

Future Directions

The future directions for the research and application of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been discussed . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-7(13-4-12-6)14-2-5(15)3-14/h1,4-5,15H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNONQPFCMYNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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